molecular formula C12H9F2NO2 B15299835 2,2-Difluoro-3-(quinolin-4-yl)propanoic acid

2,2-Difluoro-3-(quinolin-4-yl)propanoic acid

Cat. No.: B15299835
M. Wt: 237.20 g/mol
InChI Key: UNJQKSIUERIMLC-UHFFFAOYSA-N
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Description

2,2-Difluoro-3-(quinolin-4-yl)propanoic acid is a fluorinated quinoline derivative. The incorporation of fluorine atoms into the quinoline structure enhances its biological activity and provides unique chemical properties. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Difluoro-3-(quinolin-4-yl)propanoic acid typically involves the introduction of fluorine atoms into the quinoline ring system. One common method is the nucleophilic substitution of fluorine atoms on a pre-formed quinoline derivative. This can be achieved through reactions involving fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control is crucial to achieve the desired product quality and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2,2-Difluoro-3-(quinolin-4-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Difluoro-3-(quinolin-4-yl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated quinoline derivatives.

    Biology: Studied for its potential as an enzyme inhibitor, particularly in pathways involving quinoline-based substrates.

    Medicine: Investigated for its antibacterial, antineoplastic, and antiviral activities.

    Industry: Utilized in the development of liquid crystals and dyes due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2,2-Difluoro-3-(quinolin-4-yl)propanoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and van der Waals interactions with biological macromolecules. This can lead to the inhibition of enzymes or disruption of protein-protein interactions, thereby exerting its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    Fluoroquinolones: A class of antibiotics known for their broad-spectrum antibacterial activity.

    Mefloquine: An antimalarial drug with a similar quinoline structure.

    Brequinar: An antineoplastic agent used in transplantation medicine and for treating autoimmune diseases.

Uniqueness

2,2-Difluoro-3-(quinolin-4-yl)propanoic acid is unique due to the presence of two fluorine atoms at the 2,2-positions, which significantly enhances its chemical stability and biological activity compared to non-fluorinated quinoline derivatives. This makes it a valuable compound for developing new therapeutic agents and industrial applications .

Properties

Molecular Formula

C12H9F2NO2

Molecular Weight

237.20 g/mol

IUPAC Name

2,2-difluoro-3-quinolin-4-ylpropanoic acid

InChI

InChI=1S/C12H9F2NO2/c13-12(14,11(16)17)7-8-5-6-15-10-4-2-1-3-9(8)10/h1-6H,7H2,(H,16,17)

InChI Key

UNJQKSIUERIMLC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)CC(C(=O)O)(F)F

Origin of Product

United States

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